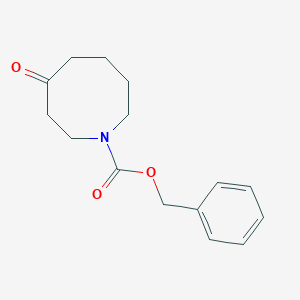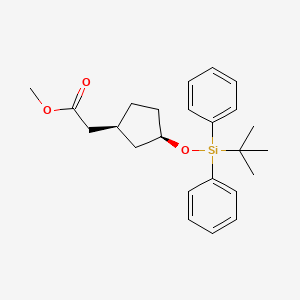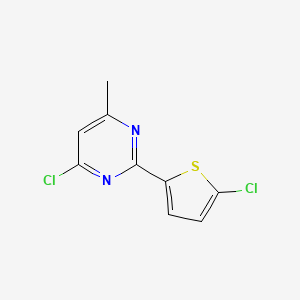
4-Chloro-2-(5-chlorothiophen-2-yl)-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(5-chlorothiophen-2-yl)-6-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chloro, chlorothiophenyl, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-chlorothiophen-2-yl)-6-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine, 5-chlorothiophene-2-carboxylic acid, and methylating agents.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
4-Chloro-2-(5-chlorothiophen-2-yl)-6-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidines, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Chloro-2-(5-chlorothiophen-2-yl)-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-2-(5-chlorothiophen-2-yl)-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The chloro and methyl groups can influence its binding affinity and specificity, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-(5-chlorothiophen-2-yl)-5,6-dimethylpyrimidine
- 4-Chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine
Uniqueness
4-Chloro-2-(5-chlorothiophen-2-yl)-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups, along with the thiophene ring, makes it a versatile compound for various applications.
属性
分子式 |
C9H6Cl2N2S |
|---|---|
分子量 |
245.13 g/mol |
IUPAC 名称 |
4-chloro-2-(5-chlorothiophen-2-yl)-6-methylpyrimidine |
InChI |
InChI=1S/C9H6Cl2N2S/c1-5-4-7(10)13-9(12-5)6-2-3-8(11)14-6/h2-4H,1H3 |
InChI 键 |
UZJMUOPIRJRIMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)C2=CC=C(S2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




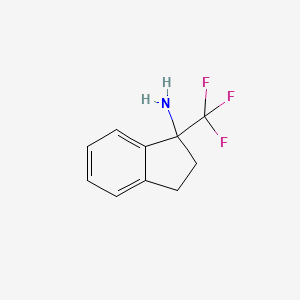

![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B15277259.png)
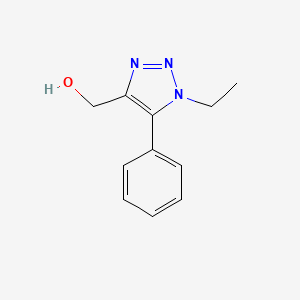
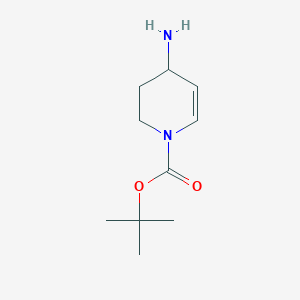

![5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15277286.png)
![2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B15277288.png)

![4-(3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B15277310.png)
